3-(4-methyl benzoyloxy) flavone
CAS No.: 808784-08-9
Cat. No.: VC0191857
Molecular Formula: C23H16O4
Molecular Weight: 356.37
* For research use only. Not for human or veterinary use.

CAS No. | 808784-08-9 |
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Molecular Formula | C23H16O4 |
Molecular Weight | 356.37 |
IUPAC Name | (4-oxo-2-phenylchromen-3-yl) 4-methylbenzoate |
Standard InChI | InChI=1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3 |
SMILES | CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Chemical Identity and Structure
Basic Identification
3-(4-methyl benzoyloxy) flavone belongs to the flavonoid class of compounds, specifically flavones, which are characterized by a 2-phenylchromen-4-one backbone. The compound has several synonyms and identifiers that allow for precise identification in scientific literature and databases.
Table 1: Basic Identification Parameters
Parameter | Value |
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IUPAC Name | (4-oxo-2-phenylchromen-3-yl) 4-methylbenzoate |
CAS Registry Number | 808784-08-9 |
PubChem CID | 1680778 |
Molecular Formula | C23H16O4 |
Molecular Weight | 356.4 g/mol |
Creation Date in Database | 2005-07-12 |
Last Modification Date | 2025-02-22 |
Structural Characteristics
The compound consists of a flavone core (2-phenyl-4H-chromen-4-one) with a 4-methylbenzoyloxy substituent at the 3-position. This ester modification significantly alters the compound's physicochemical properties compared to unsubstituted flavones .
The structure can be further described through its key molecular components:
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A chromene ring system (rings A and C)
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A phenyl substituent at position 2 (ring B)
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A carbonyl group at position 4
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An ester linkage at position 3, connecting to 4-methylbenzoic acid
Spectroscopic and Chemical Identifiers
Several spectroscopic identifiers allow for unambiguous identification of 3-(4-methyl benzoyloxy) flavone in analytical studies:
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InChI: InChI=1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3
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SMILES: CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4
These identifiers are crucial for database searches and for accurately representing the compound's structure in computational studies and chemical literature.
Synthesis and Preparation Methods
Precursor Synthesis
The required 3-hydroxyflavone precursor can be synthesized through the Algar-Flynn-Oyamada (AFO) method, which involves:
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Initial preparation of a chalcone by reacting o-hydroxyacetophenone with an appropriate benzaldehyde (such as benzaldehyde) using a catalyst like piperidine
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Cyclization of the chalcone using hydrogen peroxide to form 3-hydroxyflavone
This approach is evidenced by similar syntheses described in the literature for related flavonoid compounds. For example, Search Result details the preparation of flavonoid derivatives through chalcone intermediates followed by cyclization and subsequent esterification reactions.
Purification Techniques
After synthesis, 3-(4-methyl benzoyloxy) flavone would typically require purification. Common purification methods for similar flavonoid derivatives include:
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Recrystallization from appropriate solvents (commonly ethanol)
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Column chromatography using silica gel
The purity can be confirmed using thin-layer chromatography (TLC) with appropriate solvent systems, such as ether:hexane (2:3) as mentioned for similar compounds in the search results .
Physicochemical Properties
Spectroscopic Properties
Flavones and their derivatives typically exhibit characteristic spectroscopic properties that can be used for identification and purity assessment:
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UV-Visible Spectroscopy: Flavones typically show absorption maxima around 240-285 nm (Band II) and 300-400 nm (Band I)
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Infrared Spectroscopy: Key peaks would include:
These spectroscopic properties would be valuable for confirming the identity and monitoring the synthesis of 3-(4-methyl benzoyloxy) flavone.
Biological Activities and Membrane Interactions
Membrane Interaction Studies
Based on research conducted on related methylated flavonoids, 3-(4-methyl benzoyloxy) flavone likely interacts with biological membranes in specific ways. Studies on similar compounds have revealed:
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Interactions with both hydrophilic and hydrophobic regions of membranes
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Increases in packing order of lipid heads in the hydrophilic region
These effects have been measured using fluorescent probes like Laurdan (for hydrophilic regions) and DPH (for hydrophobic regions) in studies with both red blood cell membranes (RBCMs) and phosphatidylcholine model membranes (PC) .
Structure-Activity Relationships
The biological activity of 3-(4-methyl benzoyloxy) flavone would be influenced by its unique structural features:
Table 2: Comparison with Related Flavonoids
Comparative Analysis with Other Flavonoid Derivatives
Structural Comparison
3-(4-methyl benzoyloxy) flavone differs from other flavonoid derivatives in several important aspects:
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Unlike hydroxylated flavones, the 3-position bears an ester group rather than a hydroxyl group
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Compared to methylated flavones (e.g., 4′-methylflavone), it contains an additional benzoyloxy moiety that significantly alters its physicochemical properties
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Unlike flavonoid glycosides, it lacks sugar components and is likely more lipophilic
These structural differences would be expected to translate into distinct biological activities and physicochemical properties.
Synthetic Accessibility
Compared to other flavonoid derivatives, 3-(4-methyl benzoyloxy) flavone presents moderate synthetic challenges:
Analytical Considerations
The detection and quantification of 3-(4-methyl benzoyloxy) flavone in experimental samples would involve:
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HPLC methods commonly used for flavonoid analysis
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Mass spectrometry for definitive identification (expected molecular ion at m/z 356)
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NMR spectroscopy for structural confirmation, with characteristic signals for the methyl group of the 4-methylbenzoyloxy moiety and the flavone core
Future Research Directions
Comprehensive Biological Evaluation
Future research on 3-(4-methyl benzoyloxy) flavone should include:
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Detailed studies on its interactions with various biological membranes
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Evaluation of potential antioxidant, anti-inflammatory, and anticancer activities
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Investigation of its effects on specific cellular signaling pathways
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Assessment of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
Structure-Activity Relationship Studies
The development of a series of related compounds with systematic structural variations could provide valuable insights into:
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The importance of the ester linkage at position 3
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The role of the methyl group in the 4-methylbenzoyloxy moiety
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The effect of modifications to the flavone core on biological activity
Material Science Applications
Given the potential material science applications suggested by Search Result , further investigation into the physical properties of 3-(4-methyl benzoyloxy) flavone would be valuable:
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Assessment of thermal properties and phase transitions
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Evaluation of potential liquid crystalline behavior
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Investigation of optical properties and potential applications in photonic materials
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